![molecular formula C16H19NO2S B6536874 4-(propan-2-yloxy)-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058491-81-8](/img/structure/B6536874.png)
4-(propan-2-yloxy)-N-[2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
4-(propan-2-yloxy)-N-[2-(thiophen-3-yl)ethyl]benzamide, commonly referred to as 4-POETB, is a synthetic small-molecule compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their ability to interact with biological systems and play a role in numerous physiological processes. 4-POETB has been studied for its potential use in a variety of scientific research applications, including drug development, cancer research, and genetic engineering.
Scientific Research Applications
4-POETB has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in drug development, as it has been found to interact with various biological systems and has the potential to be used as a therapeutic agent. Additionally, 4-POETB has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells. Finally, 4-POETB has been studied for its potential use in genetic engineering, as it has been found to interact with certain proteins and enzymes involved in gene expression.
Mechanism of Action
Action Environment:
Environmental factors can influence efficacy and stability:
: IUPAC way of writing prefix of alkyl isomers of an ether : Ab initio study of the excited-state proton transfer mechanisms for 3-hydroxy-2-(thiophen-2-yl)chromen-4-one : Catalytic protodeboronation of pinacol boronic esters: formal anti …
Advantages and Limitations for Lab Experiments
The use of 4-POETB in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and it has been found to have a wide range of biological effects. Additionally, it can be used in a variety of laboratory experiments, such as drug development, cancer research, and genetic engineering.
However, there are also some limitations to using 4-POETB in laboratory experiments. It is a relatively new compound, so its full range of effects is not yet fully understood. Additionally, it is not a naturally occurring compound, so its safety and toxicity in humans is not yet known.
Future Directions
There are numerous potential future directions for 4-POETB. Further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to determine its safety and toxicity in humans. Additionally, further research could be done to explore its potential use in drug development, cancer research, and genetic engineering. Finally, further research could be done to explore its potential use in other areas, such as neuroscience and immunology.
Synthesis Methods
4-POETB can be synthesized via a multi-step process. The first step involves the formation of an amide bond between 4-hydroxybenzaldehyde and ethyl thiophen-3-ylacetate. This is done by reacting the two components in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step involves the reaction of the amide bond with propan-2-ol, which is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. Finally, the resulting product is purified and isolated via chromatography.
properties
IUPAC Name |
4-propan-2-yloxy-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)19-15-5-3-14(4-6-15)16(18)17-9-7-13-8-10-20-11-13/h3-6,8,10-12H,7,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOJDQIKPSOSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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